3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid
Description
Chemical Identity and Nomenclature
The compound 3-(2-{[(tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid represents a sophisticated heterocyclic molecule that incorporates multiple functional groups within its structure. The Chemical Abstracts Service has assigned this compound the registry number 1803608-31-2, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₂H₁₈N₂O₅ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 270.28 grams per mole.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-5-carboxylic acid. This naming system precisely describes the connectivity and substitution pattern of the molecule, indicating the presence of a 1,2-oxazole ring substituted at position 3 with a complex alkyl chain containing a tert-butoxycarbonyl protecting group. Alternative systematic names include this compound, which uses the more commonly recognized tert-butoxy designation for the protecting group.
The compound exists under several synonymous identifiers in chemical databases, including the codes DXC60831 and AKOS033769227, which facilitate its identification across different commercial and research platforms. The Standard International Chemical Identifier key ZBWNYTFBHATIGP-UHFFFAOYSA-N provides a unique computational representation of the molecular structure, while the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C(=O)O encodes the complete connectivity information.
Table 1: Chemical Identifiers and Nomenclature
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1803608-31-2 |
| Molecular Formula | C₁₂H₁₈N₂O₅ |
| Molecular Weight | 270.28 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-5-carboxylic acid |
| Standard International Chemical Identifier Key | ZBWNYTFBHATIGP-UHFFFAOYSA-N |
| Database Codes | DXC60831, AKOS033769227 |
Structural Features of the Oxazole Core
The oxazole ring system constitutes the central heterocyclic motif of this compound, characterized as a five-membered aromatic ring containing both oxygen and nitrogen atoms in a 1,3-relationship. Oxazoles represent a class of azoles that exhibit aromatic character, though they are less aromatic than their sulfur-containing analogues, the thiazoles. The aromatic nature of the oxazole ring contributes to the overall stability of the compound while providing specific electronic properties that influence its chemical reactivity.
The basicity of the oxazole ring system is notably weak compared to other nitrogen-containing heterocycles. The conjugate acid of oxazole exhibits a acid dissociation constant value of 0.8, which contrasts sharply with imidazole, which has a conjugate acid acid dissociation constant of 7. This reduced basicity reflects the electron-withdrawing effect of the oxygen atom and the delocalization of the nitrogen lone pair into the aromatic system. The oxazole ring in this particular compound features substitution at both the 3 and 5 positions, with the 3-position bearing the complex tert-butoxycarbonyl-protected amino acid side chain and the 5-position carrying a carboxylic acid functional group.
The structural arrangement of the oxazole ring allows for specific patterns of reactivity that are characteristic of this heterocyclic system. Electrophilic aromatic substitution typically occurs at the C5 position, though this requires the presence of electron-donating groups to activate the ring sufficiently. Nucleophilic aromatic substitution can take place when leaving groups are present at the C2 position. The hydrogen atoms on the oxazole ring exhibit varying degrees of acidity, with the order of acidity being C2 > C5 > C4, where the C2 hydrogen has been determined to have a acid dissociation constant of approximately 20.
The tert-butoxycarbonyl group attached to the amino functionality represents a widely used protecting group in organic synthesis. This bulky, electron-withdrawing group serves to deactivate the amino nitrogen toward unwanted reactions while maintaining the potential for selective deprotection under specific conditions. The gem-dimethyl substitution at the carbon bearing both the amino group and the oxazole ring provides additional steric bulk and electronic effects that influence the compound's overall properties and reactivity patterns.
Physical Properties and Chemical Descriptors
The physical properties of this compound reflect its complex molecular structure and the presence of multiple functional groups. The molecular weight of 270.28 grams per mole places this compound in the range typical for pharmaceutical intermediates and research chemicals. The presence of both hydrophilic and hydrophobic regions within the molecule creates an amphiphilic character that influences its solubility properties and potential biological interactions.
The Standard International Chemical Identifier provides a complete description of the molecular connectivity: InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)19-14-8/h6H,1-5H3,(H,13,17)(H,15,16). This notation indicates the presence of exchangeable protons associated with both the carboxylic acid and the carbamate functionalities, which contribute to the compound's acid-base properties and potential for hydrogen bonding interactions.
The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C(=O)O encodes the complete structural information in a linear format. This notation reveals the branched nature of the molecule, with the tert-butyl group providing significant steric bulk, and the presence of multiple heteroatoms that can participate in various types of chemical interactions.
Table 2: Structural and Physical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₅ |
| Molecular Weight | 270.28 g/mol |
| Heavy Atom Count | 19 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 104.73 Ų |
The compound's structure incorporates five oxygen atoms and two nitrogen atoms, providing multiple sites for hydrogen bonding interactions. The carboxylic acid group contributes both hydrogen bond donor and acceptor capabilities, while the carbamate functionality adds additional hydrogen bonding potential. The oxazole ring nitrogen can serve as a hydrogen bond acceptor, though its reduced basicity limits this interaction compared to other nitrogen heterocycles.
Historical Context in Oxazole Chemistry
The development of oxazole chemistry has a rich history that spans more than a century, with fundamental contributions from several prominent organic chemists. The oxazole ring system was first reported by Arthur Rudolf Hantzsch in 1887, marking the beginning of systematic studies into this important class of heterocycles. However, the first successful synthesis of oxazole itself was not achieved until 1947, indicating the challenges associated with preparing these aromatic heterocycles.
Emil Fischer made a significant contribution to oxazole chemistry in 1896 with the discovery of what became known as the Fischer oxazole synthesis. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to form 2,5-disubstituted oxazoles. Fischer developed this synthesis during his tenure at Berlin University, and it represented one of the first reliable methods for preparing substituted oxazoles with predictable substitution patterns. The Fischer synthesis proved particularly valuable for creating diaryloxazoles, which are common structural motifs in both natural products and synthetic pharmaceuticals.
The Robinson-Gabriel synthesis represents another milestone in oxazole chemistry, described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. This method involves the intramolecular cyclization and dehydration of 2-acylamino-ketones to give oxazoles, using a cyclodehydrating agent to catalyze the reaction. The Robinson-Gabriel synthesis complemented the Fischer method by providing access to different substitution patterns and has remained a cornerstone of oxazole synthesis throughout the twentieth and twenty-first centuries.
The historical development of oxazole chemistry has been driven partly by the discovery of naturally occurring oxazole-containing compounds. Annuloline was identified as the first natural product containing an oxazole ring, demonstrating the biological relevance of this heterocyclic system. This discovery spurred interest in oxazole chemistry from both synthetic and biological perspectives, leading to extensive research into the preparation, properties, and applications of oxazole derivatives.
The evolution of protecting group chemistry, particularly the development of the tert-butoxycarbonyl group, has significantly impacted the synthesis and utility of complex oxazole derivatives like this compound. The tert-butoxycarbonyl protecting group, commonly used in peptide synthesis and medicinal chemistry, allows for the preparation of amino acid derivatives that can be selectively modified while preventing unwanted side reactions. This protection strategy has enabled the synthesis of increasingly complex oxazole-containing molecules that serve as valuable intermediates in pharmaceutical research and drug discovery.
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)19-14-8/h6H,1-5H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWNYTFBHATIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid, also known by its CAS number 1803589-24-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of this compound's significance in medicinal chemistry.
- Molecular Formula : C₁₂H₁₈N₂O₅
- Molecular Weight : 270.28 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which is a common structural motif in pharmaceuticals.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazole Ring : Utilizing appropriate precursors such as oxazoles and carboxylic acids.
- Protection of Amino Groups : The Boc group is introduced to protect the amino functionality during subsequent reactions.
- Purification : The final product is purified through techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole have been shown to exhibit significant cytotoxicity against various cancer cell lines.
The mechanism through which 3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole exerts its biological effects may involve:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cancer cell survival.
- Induction of Apoptosis : Studies indicate that oxazole derivatives can trigger apoptosis in cancer cells through intrinsic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxazole derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity. The specific compound tested showed promising results in inhibiting tumor growth in xenograft models.
Case Study 2: SAR Analysis
Structure-activity relationship (SAR) studies revealed that the presence of the Boc group is crucial for maintaining solubility and bioavailability, thereby enhancing the compound’s therapeutic potential.
Scientific Research Applications
Biochemical Applications
1. Medicinal Chemistry
3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid is utilized in the synthesis of bioactive compounds. Its oxazole moiety is known for its biological activity, making it a valuable building block in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. Recent studies have shown its efficacy as a precursor in synthesizing novel antitumor agents .
2. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The structural characteristics of the oxazole ring allow it to interact with specific active sites on enzymes, thereby inhibiting their function. This property is particularly useful in drug discovery processes aimed at developing inhibitors for therapeutic targets .
Synthetic Applications
1. Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex molecules. Its tert-butoxycarbonyl (Boc) group provides a protective function for amines during multi-step syntheses, facilitating selective reactions without unwanted side reactions .
2. Peptide Synthesis
The compound can also be applied in peptide synthesis as a protecting group for amino acids. The Boc group is widely used to protect amines during peptide coupling reactions, improving yields and selectivity .
Case Study 1: Anticancer Agent Development
A recent study explored the use of this compound in developing new anticancer agents. The research demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
Case Study 2: Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition properties of this oxazole derivative. Researchers found that modifications to the structure of the compound could enhance its inhibitory potency against specific enzymes involved in metabolic pathways relevant to disease states such as diabetes and obesity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Compound A : Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylate
- Molecular Formula : C₁₁H₁₇N₃O₅
- CAS: Not provided (see for IUPAC names)
- Key Differences :
- Heterocycle : 1,2,4-Oxadiazole (vs. 1,2-oxazole in the target compound).
- Substituents : Ethyl ester at position 5 (vs. carboxylic acid).
- Functional Impact : The oxadiazole ring enhances electron-withdrawing properties, while the ester group reduces solubility in aqueous media compared to the carboxylic acid .
Compound B : 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic Acid
Functional Group and Substituent Variations
Compound C : 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic Acid
- Molecular Formula : C₁₅H₁₇N₃O₆
- CAS : 2386167-21-9
- Key Differences: Core Structure: Benzoxazolone fused ring (vs. monocyclic oxazole). Biological Relevance: The benzoxazolone moiety is associated with enhanced aromatic interactions in drug-receptor binding .
Compound D : 2-{(Tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic Acid
Structural and Functional Comparison Table
Q & A
Q. What are the typical reaction conditions for introducing the Boc-protected amino group in this compound?
The Boc (tert-butoxycarbonyl) group is commonly introduced via coupling reagents such as di-tert-butyl dicarbonate (Boc anhydride) or Boc-Osu in the presence of a base like triethylamine. For sterically hindered substrates, polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (60–80°C) improve reaction efficiency. Evidence from analogous syntheses highlights the use of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid moieties for Boc protection .
Q. Which coupling reagents are effective for forming ester or amide bonds involving the carboxylic acid moiety?
Activation of the carboxylic acid group for ester/amide formation can be achieved using carbodiimides (DCC, EDCI) paired with catalytic DMAP or HOBt (hydroxybenzotriazole). For example, DCC-mediated coupling in anhydrous dichloromethane or DMF is effective for forming stable amide bonds with amines. Reduction of ester intermediates to alcohols may require LiAlH₄ under strictly anhydrous conditions .
Q. How can researchers verify the integrity of the oxazole ring during synthesis?
The oxazole ring’s stability can be confirmed via:
- ¹H NMR : Characteristic deshielded protons at δ 8.1–8.5 ppm for the oxazole ring.
- IR spectroscopy : Stretching vibrations for C-O-C (1250–1050 cm⁻¹) and C=N (1650–1550 cm⁻¹).
- LC-MS : Molecular ion peaks matching the expected mass (e.g., m/z 296.3 for the parent ion). Cross-referencing with structural databases (e.g., PubChem) ensures spectral consistency .
Advanced Research Questions
Q. What methodological approaches are recommended for optimizing reaction yields in sterically hindered environments?
Steric hindrance from the propan-2-yl group necessitates:
- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance solubility and reaction kinetics.
- Catalysis : DMAP or ultrasound-assisted synthesis improves access to hindered reactive sites.
- Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions.
- Monitoring : Real-time TLC or in-situ IR tracks intermediate formation .
Q. How should researchers address discrepancies between calculated and observed molecular ion peaks in mass spectrometry?
Discrepancies often arise from adduct formation (e.g., Na⁺/K⁺), isotopic patterns, or fragmentation. Strategies include:
- High-resolution MS (HRMS) : Resolves exact mass differences (<5 ppm error).
- Collision-induced dissociation (CID) : Identifies fragmentation pathways.
- Database alignment : Compare observed spectra with entries in PubChem or CAS Common Chemistry .
Q. What are the implications of the compound’s stereochemistry on its reactivity in nucleophilic substitutions?
The chiral propan-2-yl group influences regioselectivity in substitution reactions. For example:
- Stereoelectronic effects : Bulky tert-butyl groups may direct nucleophiles to less hindered positions on the oxazole ring.
- Chiral HPLC : Resolves enantiomers to assess stereochemical purity.
- Dynamic kinetic resolution : Use of chiral catalysts (e.g., Ru-BINAP) can steer selectivity in asymmetric syntheses .
Methodological Notes
- Data Contradiction Analysis : If NMR signals deviate from predicted patterns, consider variable-temperature NMR to detect conformational flexibility or solvent effects .
- Green Chemistry : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
